molecular formula C12H17NO B1418998 N-(3-methylphenyl)oxan-4-amine CAS No. 1155102-99-0

N-(3-methylphenyl)oxan-4-amine

Cat. No.: B1418998
CAS No.: 1155102-99-0
M. Wt: 191.27 g/mol
InChI Key: CDCGODQDMMAJPN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)oxan-4-amine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is known for its unique structure, which includes a 3-methylphenyl group attached to an oxan-4-amine moiety. This compound is also referred to as 3-Me-4-OH-Phenyl-Oxa-4-Amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)oxan-4-amine typically involves the reaction of 3-methylphenyl derivatives with oxan-4-amine under specific conditions. One common method includes the ethyl esterification of 3-nitro-4-methyl benzoic acid, followed by hydrogenation reduction to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also include additional purification steps to meet regulatory standards for specific applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The conditions typically involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in the formation of various substituted phenyl oxan-4-amines.

Scientific Research Applications

N-(3-methylphenyl)oxan-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit monoamine oxidase, an enzyme involved in the oxidation of neurotransmitter amines . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in certain conditions.

Comparison with Similar Compounds

N-(3-methylphenyl)oxan-4-amine can be compared with other similar compounds, such as:

    N-(3-methylphenyl)methyloxan-4-amine: This compound has a similar structure but with a methyl group attached to the oxan-4-amine moiety.

    This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties

Properties

IUPAC Name

N-(3-methylphenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11/h2-4,9,11,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCGODQDMMAJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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